molecular formula C8H4BrF2NS B13936146 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole CAS No. 849928-36-5

2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole

Cat. No.: B13936146
CAS No.: 849928-36-5
M. Wt: 264.09 g/mol
InChI Key: OLRWMEVSUFHHIH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with bromomethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein structures, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and difluoro groups in 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole makes it unique. The bromomethyl group provides a reactive site for further functionalization, while the difluoro groups can enhance the compound’s stability and biological activity .

Properties

CAS No.

849928-36-5

Molecular Formula

C8H4BrF2NS

Molecular Weight

264.09 g/mol

IUPAC Name

2-(bromomethyl)-5,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C8H4BrF2NS/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2

InChI Key

OLRWMEVSUFHHIH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)CBr

Origin of Product

United States

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